![molecular formula C21H17FN2O3 B2966172 2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946265-44-7](/img/structure/B2966172.png)
2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a benzamide derivative bearing heterocyclic furan and piperazine ring . It is a part of a class of compounds that have been synthesized and evaluated for enzyme inhibition and hemolytic activity .
Synthesis Analysis
The synthesis of this compound involves several steps. Initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The molecular structure of the compound was corroborated using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, followed by refluxing the resulting benzamides with 1-(2-furoyl)piperazine .Scientific Research Applications
Synthesis and Reactivity
The incorporation of fluorine atoms into organic molecules can significantly alter their reactivity and properties. For instance, fluorinated heterocycles are known to have enhanced stability, lipophilicity, and bioavailability, making them attractive targets for synthetic organic chemistry and drug development. Studies such as those on the "Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles" demonstrate the synthetic versatility and potential applications of such compounds in creating a variety of fluorinated heterocycles, which could include structures similar to the compound (Wu et al., 2017).
Medicinal Chemistry Applications
Fluorinated compounds are prevalent in medicinal chemistry due to their ability to modulate drug properties. Research on "Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography" explores the use of fluorinated benzamide analogues in PET imaging, indicating the potential of fluorinated compounds in diagnostic applications and the study of disease states at the molecular level (Tu et al., 2007).
Material Science and Photophysical Studies
The unique photophysical properties of fluorinated compounds make them suitable for applications in material science and as fluorescent probes. For example, "Synthesis and Fluorescence Studies of Some New Fluorophores and Their Effect on Hybridization of Oligodeoxyribonucleotides" highlight the use of fluorophores in biological studies, suggesting that similar fluorinated compounds could be used in developing new materials or probes with enhanced fluorescence properties (Singh & Singh, 2007).
Mechanism of Action
properties
IUPAC Name |
2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZIHGSYRTMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


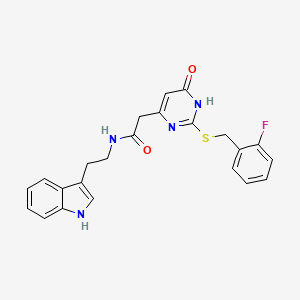
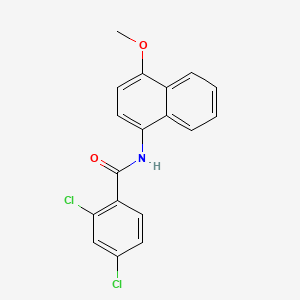
![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)
![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

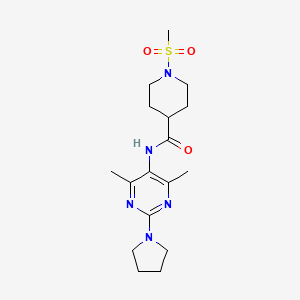
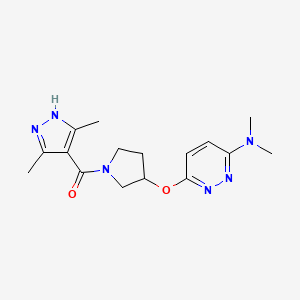
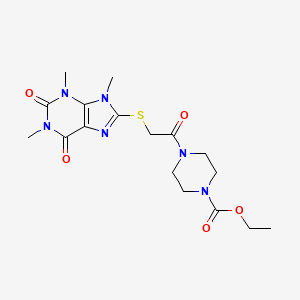
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![6-Cyclopropyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2966108.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)
![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2966111.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole](/img/structure/B2966112.png)